2-(benzylideneamino)-1H-isoquinoline-3,4-dione
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Overview
Description
2-(benzylideneamino)-1H-isoquinoline-3,4-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a benzylideneamino group attached to the isoquinoline-3,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione typically involves the condensation of benzaldehyde with N-aminophthalimide. One common method involves heating a mixture of 1 equivalent of 2-(benzylideneamino)isoindoline-1,3-dione (generated from benzaldehyde and N-aminophthalimide), 1.5 equivalents of 2-(bromomethyl)acrylate, and 2 equivalents of tin powder in ethanol under reflux conditions . This reaction proceeds smoothly under mild conditions and avoids the use of toxic allylstannanes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylideneamino)-1H-isoquinoline-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzylideneamino group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors that regulate cell signaling .
Comparison with Similar Compounds
Similar Compounds
2-(benzylideneamino)isoindoline-1,3-dione: A structurally related compound with similar synthetic routes and reactivity.
2-(benzylideneamino)-aniline: Another related compound that shares the benzylideneamino group but differs in the core structure.
2-(benzylideneamino)phenols: Compounds with similar functional groups but different core structures.
Uniqueness
2-(benzylideneamino)-1H-isoquinoline-3,4-dione stands out due to its unique isoquinoline-3,4-dione core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzylideneamino)-1H-isoquinoline-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONSNDPKNPLSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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